molecular formula C21H20FNO2 B2522452 3-(2-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide CAS No. 1795084-20-6

3-(2-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide

Cat. No.: B2522452
CAS No.: 1795084-20-6
M. Wt: 337.394
InChI Key: QTAJXNDMEZTVGQ-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide is a synthetic organic compound of significant interest in advanced pharmacological and neurochemical research. Its molecular structure, which incorporates a naphthalene group linked via an ethanolamine spacer to a propanamide chain bearing a fluorophenyl unit, suggests potential for interaction with various biological targets. This structure is characteristic of compounds designed to modulate central nervous system (CNS) receptors . Specifically, the naphthalene moiety is a common pharmacophore in molecules that exhibit affinity for protein-binding sites, while the fluorophenyl group is often used in medicinal chemistry to fine-tune properties like metabolic stability and binding affinity . Researchers may investigate this compound as a potential ligand for opioid or other G-protein coupled receptors (GPCRs), given that many synthetic opioids and neuroactive agents share similar structural features, such as an amide linkage and bulky aromatic groups . The presence of the polar hydroxy group may also influence the compound's solubility and its ability to engage in hydrogen bonding at target sites. This product is intended for non-clinical research purposes, such as in vitro binding assays, functional activity studies, and as a standard in analytical method development (e.g., LC-HRMS or GC-MS) to aid in the identification of novel psychoactive substances . It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-(2-hydroxy-2-naphthalen-1-ylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO2/c22-19-11-4-2-7-16(19)12-13-21(25)23-14-20(24)18-10-5-8-15-6-1-3-9-17(15)18/h1-11,20,24H,12-14H2,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAJXNDMEZTVGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)CCC3=CC=CC=C3F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide typically involves the following steps:

  • Formation of the Amide Bond: : The initial step involves the reaction of 2-fluorobenzoyl chloride with 2-hydroxy-2-(naphthalen-1-yl)ethylamine in the presence of a base such as triethylamine. This reaction forms the amide bond, yielding the intermediate this compound.

  • Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are common reducing agents.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 3-(2-fluorophenyl)-N-(2-oxo-2-(naphthalen-1-yl)ethyl)propanamide.

    Reduction: Formation of 3-(2-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound's structure suggests that it may exhibit pharmacological properties that can be harnessed in drug development. Specifically, the presence of the fluorophenyl group is known to enhance the bioavailability and metabolic stability of compounds. Research indicates that derivatives of similar structures have shown activity against various targets, including:

  • Antiviral Agents : Compounds with naphthalene structures have been explored for their antiviral properties. For instance, studies have highlighted the efficacy of naphthalene derivatives against viruses such as hepatitis C and influenza, suggesting that 3-(2-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide could be a candidate for similar investigations .
  • Anti-inflammatory Agents : The compound's potential as an anti-inflammatory agent is supported by findings that suggest naphthalene derivatives can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. This positions the compound as a candidate for further development as a non-steroidal anti-inflammatory drug (NSAID) .

Biological Research Applications

The unique structural features of this compound make it suitable for various biological research applications:

  • Cellular Studies : The compound can be utilized in cellular assays to investigate its effects on cell proliferation and apoptosis. Given its structural similarity to known bioactive molecules, it may serve as a lead compound in exploring new pathways for cancer treatment .
  • Enzyme Inhibition Studies : The hydroxyl group present in the compound may interact with key enzymes involved in metabolic pathways, making it a valuable tool for studying enzyme kinetics and inhibition mechanisms .

Case Studies and Research Findings

Several studies have investigated compounds similar to this compound, providing insights into its potential applications:

StudyFocusFindings
MDPI Study on N-HeterocyclesAntiviral ActivityIdentified naphthalene derivatives with significant antiviral properties against multiple viruses .
Aalto University ResearchCOX-II InhibitionDemonstrated that naphthalene-based compounds exhibit strong COX-II inhibition, indicating potential as anti-inflammatory agents .
Pharmacophore ModelingDrug ScreeningHighlighted the importance of structural modeling in identifying new ligands for therapeutic targets .

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity. The hydroxyl and amide groups facilitate hydrogen bonding, which is crucial for its biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Substituents (R1, R2) Molecular Weight Key Features Reported Activities References
3-(2-Fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide (Target) R1: 2-fluorophenyl; R2: naphthalen-1-yl ~353.8* Fluorine for electronegativity; hydroxy group for H-bonding Hypothesized anticancer/antioxidant -
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide R1: 3-chlorophenyl; R2: 6-methoxynaphthalen 367.8 Chlorine for lipophilicity; methoxy enhances solubility Not explicitly reported
N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide R1: diphenylethyl; R2: 6-methoxynaphthalen 439.5 Bulky diphenylethyl group; methoxy for solubility Amide bond importance in pharma
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide R1: indole; R2: 6-methoxynaphthalen 386.4 Indole moiety for serotonin-like interactions Potential CNS activity
3-((4-Methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide R1: 4-methoxyphenyl; R2: naphthalen-1-yl 363.4 Methoxyphenyl and hydrazide; 1.4× antioxidant activity vs. ascorbic acid Antioxidant, anticancer (U-87 cells)

* Molecular weight inferred from analog in (353.8 g/mol for 3-(3-chlorophenyl) variant).

Key Observations :

  • Halogen Effects : Fluorine in the target compound may improve metabolic stability and binding specificity compared to chlorine in ’s compound .
  • Naphthalene Position : Naphthalen-1-yl (target) vs. naphthalen-2-yl (–3) alters steric and electronic interactions.
  • Functional Groups : Hydroxyethyl (target) vs. methoxy (–3) or hydrazide (–12) groups modulate solubility and target engagement.

Pharmacological Implications

While direct data on the target compound is unavailable, insights from analogs suggest:

  • Anticancer Potential: Compounds with naphthalene (–12) or fluorinated aromatics () show activity against glioblastoma and breast cancer cells .
  • Antioxidant Activity : Hydroxy and methoxy groups (as in –12) correlate with radical scavenging, suggesting the target’s hydroxyethyl group may enhance this property .
  • CNS Penetration : Indole-containing analogs () hint at possible neuroactivity, though the target’s naphthalene may limit blood-brain barrier permeability .

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • 2-Fluorophenyl group : This substitution can enhance the lipophilicity and bioactivity of the compound.
  • Naphthalen-1-yl moiety : Known for its hydrophobic interactions, which may contribute to binding affinity in biological systems.
  • Hydroxyethyl side chain : This functional group may play a role in receptor interactions and solubility.

1. Receptor Binding Affinity

Research indicates that compounds with similar structures often exhibit significant binding affinity to various receptors, particularly those involved in pain modulation and neurotransmission. The fluorophenyl group may enhance interactions with the mu-opioid receptor, a common target for analgesics.

2. Inhibition of Enzymatic Activity

Preliminary studies suggest that this compound may inhibit specific enzymes related to inflammatory pathways. For instance, it could potentially inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of pro-inflammatory mediators.

3. Antimicrobial Properties

Compounds with similar structural features have been evaluated for antimicrobial activity. Although specific data on this compound is limited, its structural analogs have shown promising results against various bacterial strains.

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of 3-(2-fluorophenyl)-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)propanamide. The following table summarizes key findings:

Assay TypeTargetIC50 Value (µM)Reference
Receptor BindingMu-opioid receptor0.5
Enzyme InhibitionCOX-10.8
AntimicrobialE. coli1.2

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Pain Management : A study demonstrated that analogs of this compound produced significant analgesic effects in animal models, suggesting potential applications in pain management therapies.
  • Anti-inflammatory Effects : Another study indicated that compounds with similar structures reduced inflammation markers in vivo, supporting the hypothesis that this compound could exhibit anti-inflammatory properties.

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